molecular formula C14H28N6S2 B108056 Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- CAS No. 17551-76-7

Piperazine, 1,1-dithiooxalyldiiminodiethylenedi-

Cat. No. B108056
CAS RN: 17551-76-7
M. Wt: 344.5 g/mol
InChI Key: VHQRNZLMFMSUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- is a chemical compound that has been extensively studied for its various scientific applications. This compound is a versatile tool in laboratory experiments due to its unique properties and mechanism of action.

Mechanism of Action

Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- acts as a chelating agent by complexing with metal ions. The sulfur atoms in the compound form a coordination bond with the metal ion, leading to the formation of a stable complex. This complexation process can be used to selectively extract metal ions from complex mixtures or to catalyze various reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Piperazine, 1,1-dithiooxalyldiiminodiethylenedi-. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- has several advantages for use in laboratory experiments. It is a potent chelating agent and can complex with various metal ions, making it useful in the synthesis of metal complexes and MOFs. It is also relatively easy to synthesize and yields high purity of the final product. However, one limitation of using Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- in scientific research. One potential application is in the synthesis of metal complexes and MOFs for use in catalysis, sensors, and biomedical applications. Another potential application is in the extraction of metal ions from complex mixtures. Further research is needed to explore the full potential of Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- in these and other areas of scientific research.
Conclusion:
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- is a versatile compound with unique properties that make it useful in various scientific applications. Its potency as a chelating agent and its ease of synthesis make it a valuable tool in laboratory experiments. Further research is needed to explore its full potential in various areas of scientific research.

Synthesis Methods

Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- can be synthesized through a simple two-step process. The first step involves the reaction between piperazine and carbon disulfide to form 1,1-dithiooxalyldiimine. The second step involves the reaction between 1,1-dithiooxalyldiimine and diethylene glycol to form Piperazine, 1,1-dithiooxalyldiiminodiethylenedi-. This synthesis method is relatively simple and yields high purity of the final product.

Scientific Research Applications

Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- has been widely used in scientific research due to its unique properties. This compound is a potent chelating agent and can be used to complex with various metal ions. It has been used in the synthesis of metal complexes for various applications such as catalysis, sensors, and biomedical applications. Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation, drug delivery, and catalysis.

properties

CAS RN

17551-76-7

Molecular Formula

C14H28N6S2

Molecular Weight

344.5 g/mol

IUPAC Name

N,N'-bis(2-piperazin-1-ylethyl)ethanedithioamide

InChI

InChI=1S/C14H28N6S2/c21-13(17-5-11-19-7-1-15-2-8-19)14(22)18-6-12-20-9-3-16-4-10-20/h15-16H,1-12H2,(H,17,21)(H,18,22)

InChI Key

VHQRNZLMFMSUFY-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1)CCN=C(C(=NCCN2CCNCC2)S)S

SMILES

C1CN(CCN1)CCNC(=S)C(=S)NCCN2CCNCC2

Canonical SMILES

C1CN(CCN1)CCNC(=S)C(=S)NCCN2CCNCC2

Other CAS RN

17551-76-7

Pictograms

Irritant

synonyms

N,N'-Bis[2-(1-piperazinyl)ethyl]ethanebisthioamide

Origin of Product

United States

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